

A meta-analysis of clinical trials comparing Efonidipine to other antihypertensive agents

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Efonidipine in Hypertension: A Comparative Meta-Analysis of Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials comparing the efficacy and safety of **efonidipine**, a dual L-type and T-type calcium channel blocker, with other major antihypertensive agents. The data presented is intended to support research, clinical development, and decision-making in the field of cardiovascular therapeutics.

Executive Summary

Efonidipine demonstrates comparable antihypertensive efficacy to other widely used calcium channel blockers, including amlodipine and cilnidipine.[1][2] Its unique mechanism of action, involving the blockade of both L-type and T-type calcium channels, may offer additional benefits, particularly concerning heart rate control and potential renal protection.[1][2] Clinical trial data consistently shows that **efonidipine** is effective in reducing both systolic and diastolic blood pressure.[2][3] Furthermore, in combination with telmisartan, it has shown significant blood pressure reduction in patients with Stage II hypertension.

Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials, providing a head-to-head comparison of **efonidipine** with other antihypertensive agents.



Table 1: Efonidipine vs. Amlodipine in Stage I

Hypertension

Parameter Parameter	Efonidipine (40 mg/day)	Amlodipine (5 mg/day)	Reference
Number of Patients	95	105	[3]
Treatment Duration	28 days	28 days	[3]
Baseline SBP (mmHg)	150.5 ± 7.5	151.3 ± 7.0	[3]
SBP Reduction (mmHg)	18.2 ± 12.2	19.2 ± 11.8	[3]
Baseline DBP (mmHg)	96.8 ± 4.8	96.3 ± 5.0	[3]
DBP Reduction (mmHg)	10.7 ± 7.0	10.2 ± 7.7	[3]
Baseline Heart Rate (bpm)	88.7 ± 5.9	87.2 ± 8.4	[4]
Heart Rate Reduction (bpm)	8.1 ± 8.3	7.2 ± 9.9	[3]
Adverse Events	Not specified in detail, comparable safety profile	Not specified in detail, comparable safety profile	[3]

Table 2: Efonidipine vs. Cilnidipine in Hypertension (PERFECT Trial)



Parameter	Efonidipine	Cilnidipine	Reference
Number of Patients	Not specified	Not specified	[2]
Treatment Duration	90 days	90 days	[2]
Baseline SBP (mmHg)	155.17 ± 10.38	154.75 ± 10.05	[2]
End of Study SBP (mmHg)	132.92 ± 9.60	132.90 ± 9.47	[2]
Baseline DBP (mmHg)	96.17 ± 5.69	96.00 ± 5.94	[5]
End of Study DBP (mmHg)	Not specified	Not specified	
Baseline Heart Rate (bpm)	83.5 ± 7.2	83.3 ± 6.9	[2]
End of Study Heart Rate (bpm)	80.1 ± 6.3	80.0 ± 6.8	[2]
Proteinuria Reduction	More pronounced reduction	Less pronounced reduction	[2]
Adverse Events	Similar between groups, no peripheral edema	Similar between groups, no peripheral edema	[2]

Table 3: Efonidipine + Telmisartan vs. Cilnidipine + Telmisartan in Stage II Hypertension



Parameter	Efonidipine (40mg) + Telmisartan (40mg)	Cilnidipine (10mg) + Telmisartan (40mg)	Reference
Number of Patients	118	122	
Treatment Duration	90 days	90 days	
Baseline SBP/DBP (mmHg)	167.25 ± 4.68 / 107.26 ± 5.19	Not specified	
Mean SBP/DBP Reduction (mmHg)	47.94 / 25.89	Not specified	
Patients Achieving Target BP	92%	Not specified	
Adverse Events	One patient reported an adverse event	Not specified	

Experimental Protocols

Efonidipine vs. Amlodipine in Stage I Hypertension

This was a prospective, randomized, double-blind, double-dummy, multi-center, parallel-group, phase III clinical trial conducted across nine sites in India.[3] A total of 200 patients with Stage I hypertension were randomized to receive either **efonidipine** 40 mg or amlodipine 5 mg once daily for 28 days.[3] The primary efficacy endpoints were the changes in systolic blood pressure (SBP) and diastolic blood pressure (DBP) from baseline. Heart rate changes were also assessed. Safety was evaluated through the monitoring of adverse events.[3]

The PERFECT Trial: Efonidipine vs. Cilnidipine

The Prospective **Efonidipine** Efficacy Evaluation in Cardiovascular and Renal Outcomes in Hypertensive Patients (PERFECT) trial was a randomized, comparative study.[2] Patients with hypertension were administered either **efonidipine** or cilnidipine daily for 90 days. The primary endpoint was the change in blood pressure. Secondary endpoints included changes in proteinuria and safety assessments.[2]





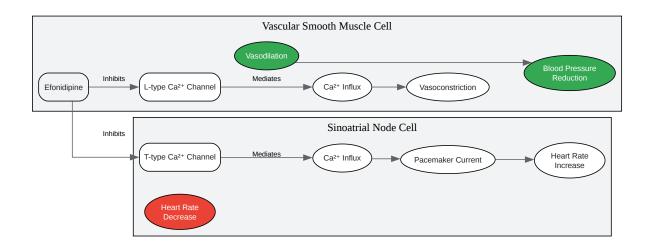
Efonidipine + Telmisartan vs. Cilnidipine + Telmisartan in Stage II Hypertension

This was a multicentric, randomized, double-blind, parallel, comparative Phase III clinical trial conducted at six sites in India. A total of 240 patients with Stage II hypertension were randomized to receive a fixed-dose combination of either **efonidipine** 40 mg + telmisartan 40 mg or cilnidipine 10 mg + telmisartan 40 mg, once daily for 90 days. The primary endpoint was the mean reduction in sitting SBP and DBP from baseline to day 90. Secondary endpoints included the proportion of patients achieving target blood pressure and the incidence of adverse events.

Signaling Pathways and Experimental Workflows Efonidipine's Dual Calcium Channel Blockade

Efonidipine exerts its antihypertensive effect by blocking both L-type and T-type voltage-gated calcium channels. The blockade of L-type channels in vascular smooth muscle cells leads to vasodilation and a reduction in peripheral resistance. The inhibition of T-type channels, particularly in the sinoatrial node, contributes to a decrease in heart rate, which may mitigate the reflex tachycardia often associated with other dihydropyridine calcium channel blockers.[1]





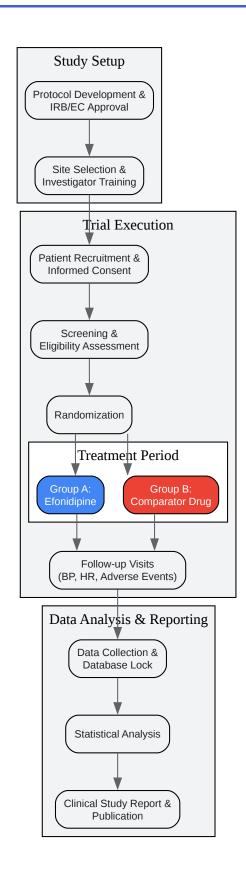
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Caption: Efonidipine's dual blockade of L-type and T-type calcium channels.

Typical Antihypertensive Clinical Trial Workflow

The workflow for a typical randomized controlled trial comparing two antihypertensive agents involves several key stages, from patient recruitment to data analysis.





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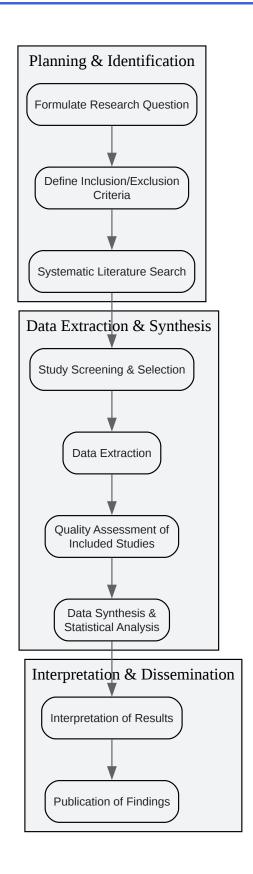
Caption: A generalized workflow for a randomized controlled clinical trial.



Meta-Analysis Logical Framework

A meta-analysis synthesizes data from multiple independent studies to derive a more robust conclusion. This process follows a structured, logical framework.





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Caption: Logical framework for conducting a meta-analysis of clinical trials.



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